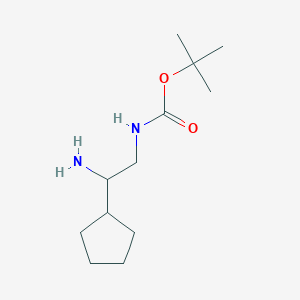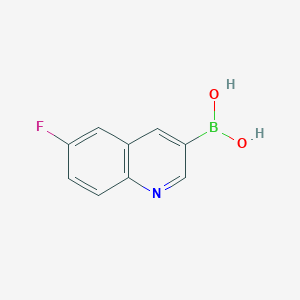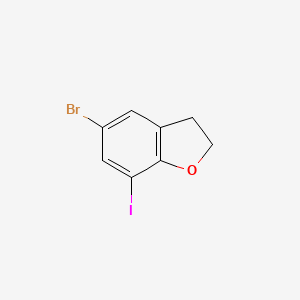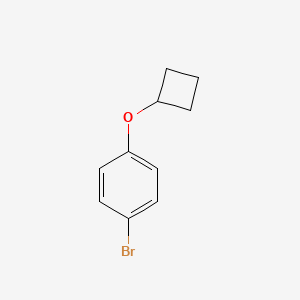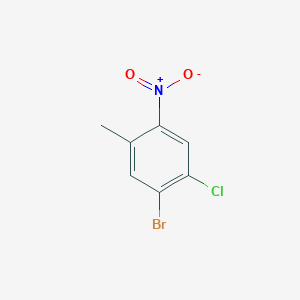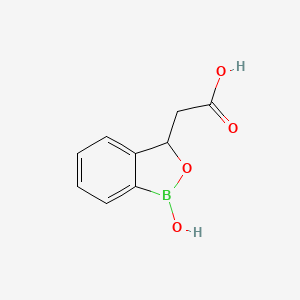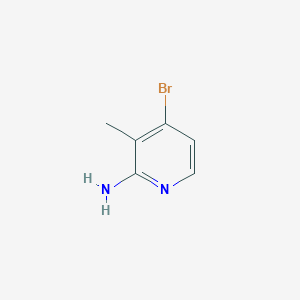
5-Bromo-3-metilpiridina-2-carboxamida
Descripción general
Descripción
5-Bromo-3-methylpyridine-2-carboxamide, also known as 5-BMP-2-C, is an organic compound belonging to the pyridine-2-carboxamide family. It is a colorless solid with a melting point of approximately 80°C. 5-BMP-2-C has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a synthetic intermediate in the preparation of pharmaceuticals, pesticides, and other organic compounds. It also acts as a catalyst in the synthesis of various compounds, and is used in the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de piridina
El compuesto se utiliza en la síntesis de nuevos derivados de piridina mediante reacciones de acoplamiento cruzado de Suzuki . Las reacciones implican 5-bromo-2-metilpiridin-3-amina y N - [5-bromo-2-metilpiridina-3-il]acetamida con varios ácidos ariborónicos . Estos nuevos derivados de piridina tienen aplicaciones potenciales en varios campos, incluida la química medicinal .
Investigaciones de mecánica cuántica
El compuesto se utiliza en investigaciones de mecánica cuántica . Los estudios de teoría funcional de la densidad (DFT) se llevan a cabo para los derivados de piridina utilizando la base B3LYP/6-31G (d,p) con la ayuda del programa de suite GAUSSIAN 09 . Estos estudios ayudan a comprender las posibles vías de reacción y los posibles candidatos como dopantes quirales para cristales líquidos .
Actividades biológicas
El compuesto se utiliza en la investigación de actividades biológicas . Se investigan las actividades antitrombolíticas, de inhibición de biopelículas y hemolíticas de los derivados de piridina . En particular, el compuesto 4b exhibió el mayor porcentaje de valor de lisis (41.32%) contra la formación de coágulos en sangre humana entre todos los compuestos recién sintetizados .
Reacciones de bromación
El compuesto se utiliza en reacciones de bromación . Por primera vez se utilizó una técnica de análisis Raman en línea para estudiar el mecanismo que subyace a la síntesis de 5-bromometilpiridina-2,3-dicarboxílico ácido metil éster (CMPE) a través de una reacción de bromación con 5-metilpiridina-2,3-dicarboxílico ácido dimetil éster (MPE) como materia prima .
Cinética de bromación
El compuesto se utiliza en el estudio de la cinética de la bromación . Se exploraron la termodinámica aparente y la cinética de reacción de la reacción de bromación de MPE, se estableció un modelo de cinética de reacción y la reacción de bromación de MPE fue una reacción típica iniciada por radicales libres .
Síntesis de 6,6'-Dimetil-3,3'-bipiridina
El compuesto se utiliza en la síntesis de 6,6'-dimetil-3,3'-bipiridina . Este compuesto tiene aplicaciones potenciales en varios campos, incluida la síntesis química .
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-3-methylpyridine-2-carboxamide are currently unknown . It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-methylpyridine-2-carboxamide may also interact with multiple targets.
Mode of Action
It is known that halogenation reactions, such as the introduction of bromine into a molecule, can increase the polarity of the molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that the bromine in 5-Bromo-3-methylpyridine-2-carboxamide may play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with 5-bromo-3-methylpyridine-2-carboxamide, are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21505 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of 5-Bromo-3-methylpyridine-2-carboxamide’s action are currently unknown . Given the broad-spectrum biological activities of similar compounds, it is likely that 5-bromo-3-methylpyridine-2-carboxamide may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-methylpyridine-2-carboxamide . For instance, the compound’s storage and shipping temperatures (ambient temperature) may affect its stability . Additionally, the compound’s physical form (solid) may influence its action and efficacy .
Propiedades
IUPAC Name |
5-bromo-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNANAVYPACJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284163 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400645-41-1 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)



